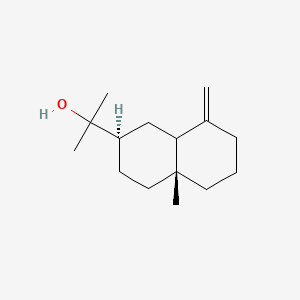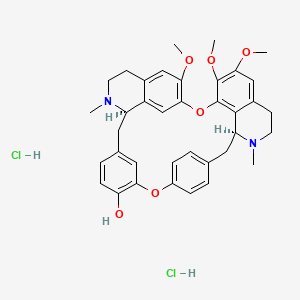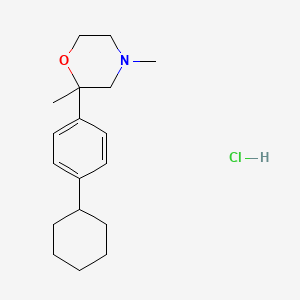
2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Clorhidrato de 2-(4-ciclohexilfenil)-2,4-dimetilmorfolina es un compuesto químico que pertenece a la clase de derivados de morfolina. Se caracteriza por la presencia de un grupo ciclohexilo unido a un anillo fenilo, que está conectado a una porción de dimetilmorfolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Clorhidrato de 2-(4-ciclohexilfenil)-2,4-dimetilmorfolina típicamente implica la reacción de 4-ciclohexilbenzaldehído con 2,4-dimetilmorfolina en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol, y la reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa de los materiales de partida.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El proceso también puede incluir pasos de purificación, como recristalización o cromatografía, para obtener el producto final en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El Clorhidrato de 2-(4-ciclohexilfenil)-2,4-dimetilmorfolina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI) para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para producir derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica con reactivos como haluros de alquilo o cloruros de acilo para formar derivados de morfolina sustituidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, óxido de cromo (VI), condiciones ácidas o básicas.
Reducción: Gas hidrógeno, catalizador de paladio, temperatura ambiente o temperaturas elevadas.
Sustitución: Haluros de alquilo, cloruros de acilo, solventes como diclorometano o tolueno, temperatura ambiente o condiciones de reflujo.
Principales productos formados
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Derivados de morfolina reducidos.
Sustitución: Derivados de morfolina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El Clorhidrato de 2-(4-ciclohexilfenil)-2,4-dimetilmorfolina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico para diversas enfermedades debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Clorhidrato de 2-(4-ciclohexilfenil)-2,4-dimetilmorfolina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando varios efectos biológicos. Los objetivos moleculares y vías exactos involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de 2-(4-ciclohexilfenil)-2,4-dimetilpiperidina
- Clorhidrato de 2-(4-ciclohexilfenil)-2,4-dimetilpirrolidina
- Clorhidrato de 2-(4-ciclohexilfenil)-2,4-dimetilazetidina
Singularidad
El Clorhidrato de 2-(4-ciclohexilfenil)-2,4-dimetilmorfolina es único debido a sus características estructurales específicas, que incluyen la combinación de un grupo ciclohexilo, un anillo fenilo y una porción de dimetilmorfolina. Esta estructura única confiere propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares.
Propiedades
Número CAS |
109461-35-0 |
|---|---|
Fórmula molecular |
C18H28ClNO |
Peso molecular |
309.9 g/mol |
Nombre IUPAC |
2-(4-cyclohexylphenyl)-2,4-dimethylmorpholine;hydrochloride |
InChI |
InChI=1S/C18H27NO.ClH/c1-18(14-19(2)12-13-20-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h8-11,15H,3-7,12-14H2,1-2H3;1H |
Clave InChI |
JMJPFTJTQUOUCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCO1)C)C2=CC=C(C=C2)C3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




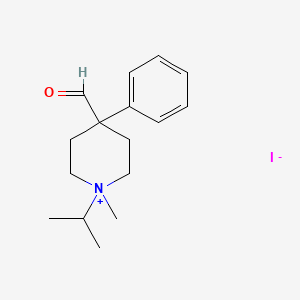
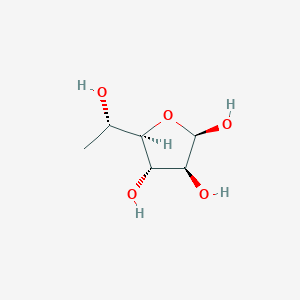


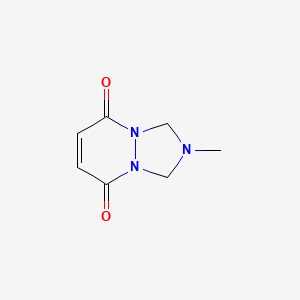

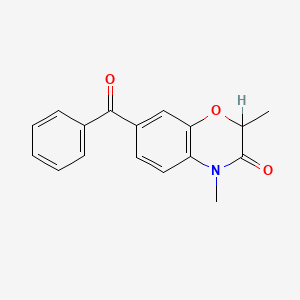
![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)


